4-Nitrophenylglyoxal

Description

Significance of Arylglyoxal Scaffolds in Organic Synthesis

The primary significance of arylglyoxal scaffolds lies in their role as bifunctional synthons, particularly in the construction of complex heterocyclic compounds. rsc.orgnih.govresearchgate.netresearchgate.net Heterocycles are fundamental components of numerous pharmaceuticals, agrochemicals, and functional materials. researchgate.net The dual reactivity of the aldehyde and ketone groups allows arylglyoxals to participate in a wide array of chemical transformations, most notably in multicomponent reactions (MCRs). rsc.orgrsc.orgnih.govresearchgate.netbeilstein-journals.org

MCRs are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov This approach is favored for its atom economy, reduced waste, and operational simplicity. Arylglyoxals are ideal candidates for MCRs, enabling the synthesis of a diverse library of five- and six-membered heterocycles such as furans, pyrroles, pyrans, imidazoles, and quinolines. rsc.orgresearchgate.netsemanticscholar.org Their ability to generate structural complexity from simple precursors makes them indispensable tools for synthetic chemists in drug discovery and materials science. rsc.orgnih.govresearchgate.net

Overview of 4-Nitrophenylglyoxal as a Model Compound

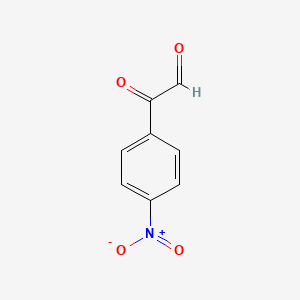

Among the various arylglyoxals, this compound serves as a prominent model compound for chemical research. ontosight.ai It consists of a glyoxal (B1671930) group attached to a benzene (B151609) ring that is substituted with a nitro group (-NO₂) at the para-position. ontosight.ai This strong electron-withdrawing nitro group significantly enhances the reactivity of the dicarbonyl system, making it a subject of extensive study. ontosight.aicymitquimica.com

The compound is typically a crystalline powder and is often used in its hydrate (B1144303) form, 2,2-dihydroxy-1-(4-nitrophenyl)ethanone, in which the aldehyde has reacted with water. cymitquimica.comfishersci.be The enhanced electrophilic character of this compound makes it a valuable reagent for various transformations, including aldol (B89426) reactions and the synthesis of numerous heterocyclic systems. cymitquimica.comsemanticscholar.org Furthermore, its reactivity towards nucleophilic residues in proteins, such as the guanidino group of arginine and the amino group of lysine, has established it as a crucial tool in biochemistry for protein modification and for studying enzyme mechanisms. ontosight.ai

| Property | Value |

| IUPAC Name | 2-(4-nitrophenyl)-2-oxoacetaldehyde |

| CAS Number | 4974-57-6 (anhydrous) |

| Molecular Formula | C₈H₅NO₄ |

| Molecular Weight | 179.13 g/mol |

| Appearance | Cream Crystalline Powder |

| Melting Point | 96°C to 98°C |

Table 1: Physicochemical Properties of this compound. Data sourced from fishersci.bechemblink.comnih.gov.

Historical Context of Arylglyoxal Research

The study of dicarbonyl compounds is rooted in the foundational era of organic synthesis. While early research focused on simple condensation reactions, the true potential of arylglyoxals began to be unlocked with the advent of more sophisticated synthetic strategies. The development of multicomponent reactions, such as the Biginelli reaction in the late 19th century, laid the groundwork for using multifunctional building blocks to create complex molecular architectures.

In recent decades, research has shifted towards developing more efficient, selective, and environmentally friendly synthetic methods. researchgate.net This has led to a surge of interest in arylglyoxal chemistry, with a focus on their application in catalyst-driven MCRs, including those using organocatalysts, metal catalysts, and green reaction media like water. rsc.org The evolution of analytical techniques has also allowed for a deeper understanding of the reaction mechanisms involving arylglyoxals, further fueling their application in targeted synthesis.

Scope and Objectives of Research on this compound

Contemporary research on this compound is multifaceted, with objectives spanning from fundamental organic synthesis to biochemical applications. A primary goal is the continued development of novel synthetic methodologies that utilize this compound as a key precursor. This includes designing new MCRs to access diverse heterocyclic scaffolds that may possess valuable biological activities. researchgate.netbeilstein-journals.org

Key research objectives include:

Synthesis of Novel Heterocycles: Exploring the reactivity of this compound with various nucleophiles to construct complex molecules like imidazolidinones, pyrrolo[2,3-d]pyrimidines, and other fused heterocyclic systems. beilstein-journals.orgresearchgate.net

Mechanistic Studies: Investigating the pathways of reactions involving this compound to enable better control over reaction outcomes and stereoselectivity.

Catalyst Development: Designing and applying new catalytic systems, including environmentally benign and highly selective catalysts, for transformations of this compound.

Biochemical Probes: Leveraging the specific reactivity of this compound with amino acid residues to develop new chemical probes for studying protein structure and function, and for applications such as PET imaging agent development. ontosight.aiacs.org

Medicinal Chemistry Precursor: Using this compound as a starting material for the synthesis of molecules with potential therapeutic applications.

The following table summarizes some of the heterocyclic systems that have been synthesized using this compound as a building block.

| Heterocyclic System | Reactants |

| Imidazolidin-2-ones | N-hydroxyurea, N-alkoxyureas |

| Fused Pyrroles | Enaminones, arylamines, malononitrile |

| Pyrrolo[2,3-d]pyrimidines | N,N-disubstituted-6-aminouracil, amines |

| Fused Nitrogen Heterocycles | Carboxylic acids, isocyanides (Ugi reaction) |

Table 2: Examples of Heterocyclic Scaffolds Synthesized from this compound. Data sourced from beilstein-journals.orgsemanticscholar.orgresearchgate.netbeilstein-journals.org.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVKBBGIGNSVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198004 | |

| Record name | 4-Nitrophenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4974-57-6 | |

| Record name | 4-Nitrophenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitrophenylglyoxal and Its Precursors

Purification and Characterization Techniques for Synthetic Products

Recrystallization Methods

Recrystallization is a primary technique for purifying solid organic compounds by exploiting differences in solubility between the desired compound and its impurities in a chosen solvent. The general principle involves dissolving the impure solid in a minimum amount of a hot solvent, allowing the solution to cool slowly, which causes the pure compound to crystallize out while impurities remain dissolved in the mother liquor umass.eduresearchgate.net. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried umass.eduresearchgate.net.

For 4-Nitrophenylglyoxal hydrate (B1144303), crystallization from water has been reported as a method for its isolation bibliomed.org. The selection of an appropriate solvent is critical, requiring the compound to be highly soluble in the hot solvent and sparingly soluble in the cold solvent umass.edu. While water is a specific solvent for the hydrate, general solvent systems for recrystallization often include mixtures like hexane (B92381)/ethyl acetate (B1210297), hexane/chloroform, hexane/dichloromethane (B109758), or diethyl ether/dichloromethane, depending on the polarity of the compound and its impurities u-tokyo.ac.jp. If colored impurities are present, activated charcoal can be added to the hot solution to adsorb them before filtration umass.eduresearchgate.net. For highly crystalline compounds, stirring the solution during cooling can sometimes accelerate precipitation and yield purer crystals u-tokyo.ac.jp.

Spectroscopic Analysis (e.g., ¹H NMR, IR)

Spectroscopic techniques provide invaluable information about the structure and purity of organic compounds. Proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy are commonly employed for the characterization of this compound.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, the number of protons, and their connectivity to neighboring protons savemyexams.compressbooks.pub. The ¹H NMR spectrum of this compound hydrate, recorded in DMSO-d6 at 400 MHz, exhibits characteristic signals corresponding to its structure bibliomed.org.

Table 1: ¹H NMR Data for this compound Hydrate

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| CH(OH)₂ | 5.66 | t | 6.8 | Geminal diol proton |

| CH(OH)₂ | 7.03 | d | 6.8 | Protons on the geminal diol carbon |

| Aromatic Protons | 8.29 | d | 9.2 | Ortho to nitro group |

| Aromatic Protons | 8.34 | d | 9.2 | Ortho to nitro group |

The spectrum shows signals for the geminal diol moiety and the aromatic protons. The aromatic protons appear as a doublet, typical for para-substituted benzene (B151609) rings, with the nitro group influencing their chemical shifts bibliomed.orgbnmv.ac.in.

IR Spectroscopy

Infrared (IR) spectroscopy identifies functional groups present in a molecule by detecting the absorption of IR radiation at specific frequencies corresponding to molecular vibrations bnmv.ac.in. For this compound, key functional groups include the nitro group (-NO₂) and the carbonyl groups (C=O) of the glyoxal (B1671930) moiety.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group / Vibration | Wavenumber (cm⁻¹) | Assignment/Description |

| -NO₂ (Asymmetric Stretch) | ~1540 | Strong absorption due to the nitro group. |

| -NO₂ (Symmetric Stretch) | ~1350 | Absorption due to the nitro group. |

| C=O (Carbonyl Stretch) | ~1710 | High frequency due to mesomeric electron withdrawal by the nitro group. |

The presence of the nitro group is indicated by characteristic strong absorption bands for asymmetric and symmetric stretching vibrations bnmv.ac.in. The carbonyl stretching frequency is expected to be higher than typical ketones due to the electron-withdrawing effect of the nitro group on the aromatic ring bnmv.ac.in.

Chromatographic Techniques (e.g., TLC, Flash Chromatography)

Chromatographic techniques are essential for separating and purifying compounds from reaction mixtures. Thin Layer Chromatography (TLC) and Flash Column Chromatography are widely used for this purpose.

Thin Layer Chromatography (TLC)

TLC is a qualitative analytical technique used to monitor reaction progress and assess the purity of a compound biosmartnotes.comoup.com.au. It involves separating components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture) biosmartnotes.commnstate.edu. The stationary phase is usually polar, and the mobile phase's polarity is adjusted to achieve optimal separation mnstate.edurochester.edu.

For this compound, a suitable solvent system would be one in which the compound has an Rf value (retention factor) of approximately 0.3 rochester.eduucsb.edu. Common mobile phases include mixtures of hexane and ethyl acetate, or dichloromethane and methanol (B129727) rochester.edu. Spots on the TLC plate are typically visualized under UV light and their positions marked mnstate.edu. The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front oup.com.au.

Flash Chromatography

Flash chromatography is a rapid and efficient method for preparative-scale purification, often used in conjunction with TLC for solvent system selection biosmartnotes.comrochester.eduucsb.edu. It utilizes a column packed with silica gel under moderate pressure (often from compressed air or a pump), which allows for faster solvent flow and quicker separations compared to traditional gravity chromatography rochester.eduucsb.edu.

The process typically involves preparing a solution of the crude product, often concentrating it onto a small amount of silica gel (dry loading), and then eluting the column with a chosen solvent system. The solvent system is selected based on TLC analysis, aiming for an Rf of around 0.3 for the target compound rochester.eduucsb.edu. Common solvent mixtures for flash chromatography of organic compounds include hexane and ethyl acetate rochester.edu. Fractions are collected as the eluent passes through the column, and fractions containing the pure compound are pooled and concentrated ucsb.edu.

Compound List:

this compound

this compound hydrate

4-Nitroacetophenone

Silica gel

Alumina

Hexane

Ethyl acetate

Methylene chloride (Dichloromethane)

Methanol

Acetone

Chloroform

Diethyl ether

Acetic acid

DMSO-d6

Tetramethylsilane (TMS)

Hydrogen selenide (B1212193) (H₂SeO₃) - Used as a reagent

Water

Advanced Reaction Mechanisms and Kinetics of 4 Nitrophenylglyoxal

Detailed Investigation of Reaction Pathways with Nucleophiles

The reactivity of 4-Nitrophenylglyoxal is significantly influenced by the electrophilic nature of its two carbonyl groups. The presence of the nitro group further modulates this reactivity, impacting both the reaction pathways and their kinetics when interacting with various nucleophiles.

Carbonyl compounds are characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent electrophilicity is a key determinant of their reactivity. In this compound, the presence of two adjacent carbonyl groups, an aldehyde and a ketone, presents multiple sites for nucleophilic attack. The relative reactivity of these two carbonyl groups is influenced by both steric and electronic factors. Generally, aldehydes are more reactive than ketones due to less steric hindrance and a greater partial positive charge on the carbonyl carbon. libretexts.org

The electrophilicity of a carbonyl carbon is directly related to the magnitude of the partial positive charge it carries. libretexts.orglibretexts.org Electron-withdrawing groups attached to the carbonyl moiety enhance this positive charge, thereby increasing the reactivity towards nucleophiles. Conversely, electron-donating groups decrease the electrophilicity. The electrostatic attraction between the partially positive carbonyl carbon and the incoming nucleophile plays a significant role in determining the reaction rate. researchgate.netnih.govvu.nl

A common reaction pathway for carbonyl compounds involves the nucleophilic addition to the carbonyl carbon. This can be illustrated by the formation of cyanohydrins, where a cyanide ion acts as the nucleophile. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide ion.

Table 1: General Reactivity of Carbonyl Functional Groups

| Functional Group | Structure | General Reactivity | Factors Influencing Reactivity |

| Aldehyde | R-CHO | High | Less steric hindrance, greater partial positive charge on carbonyl carbon. |

| Ketone | R-CO-R' | Moderate | More steric hindrance compared to aldehydes, alkyl groups are weakly electron-donating. |

This table provides a simplified overview of carbonyl reactivity.

The nitro group (NO₂) is a potent electron-withdrawing group due to both inductive and resonance effects. nih.gov When attached to the phenyl ring at the para position relative to the glyoxal (B1671930) moiety, as in this compound, it significantly influences the electronic properties of the entire molecule. The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic substitution but, crucially, it enhances the electrophilicity of the carbonyl carbons. quora.comyoutube.com

This enhancement occurs because the nitro group withdraws electron density from the phenyl ring, which in turn pulls electron density from the attached glyoxal group. This inductive pull increases the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack. youtube.com The increased electrophilicity leads to faster reaction rates with nucleophiles compared to similar compounds lacking the nitro group. researchgate.net The position of the nitro group is critical; its electron-withdrawing effect is most pronounced when it is at the ortho or para position relative to the side chain. youtube.commdpi.com

Kinetic studies of reactions involving p-nitrophenyl-substituted compounds with various nucleophiles have demonstrated this rate enhancement. For instance, the reaction rates of p-nitrophenyl esters with nucleophiles are significantly higher than their unsubstituted counterparts. researchgate.net This principle extends to this compound, where the nitro group's presence is expected to accelerate nucleophilic addition reactions at the carbonyl centers.

Reaction Kinetics and Autocatalytic Phenomena

The study of reaction kinetics provides valuable insights into the mechanism of a chemical transformation. In certain reactions involving this compound, intriguing kinetic profiles, including autocatalysis, have been observed.

Autocatalytic reactions are characterized by a period of slow reaction, often referred to as a lag time or induction period, followed by a rapid acceleration in the reaction rate. boku.ac.at This kinetic signature arises because a product of the reaction also acts as a catalyst for the same reaction. boku.ac.atnih.gov As the concentration of the product-catalyst builds up, the reaction rate increases exponentially. While specific studies detailing a lag time in reactions of this compound are not prevalent in the provided search results, the concept is a recognized phenomenon in organic reactions. weizmann.ac.il

Autocatalysis is a key feature in various chemical and biological systems, including the formose reaction for sugar synthesis and theories on the origin of life. boku.ac.atnih.gov The observation of a lag phase in a reaction involving this compound would suggest a complex mechanism where a product or an intermediate facilitates the reaction.

The onset and acceleration of a reaction are influenced by several factors, including the concentrations of reactants, the presence of catalysts, temperature, and the solvent. In the context of autocatalysis, the initial formation of the catalytic product is the rate-determining step during the lag phase. Once a critical concentration of the autocatalyst is reached, the reaction transitions to a much faster, accelerated phase.

For reactions of this compound, factors that would influence the reaction onset and acceleration include:

Nucleophile Strength: A more potent nucleophile would likely react faster, potentially shortening any observed lag time.

Concentration of Reactants: Higher initial concentrations of reactants can lead to a faster buildup of the autocatalytic species.

Temperature: Increased temperature generally increases the rate of most chemical reactions, including the initial, uncatalyzed step.

Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate.

Stereoselective Reactions and Diastereomer Formation

When a molecule contains one or more chiral centers, reactions at a prochiral center can lead to the formation of stereoisomers, specifically enantiomers or diastereomers. The stereochemical outcome of such reactions is a critical aspect of organic synthesis.

Reactions are classified as stereoselective if they produce a predominance of one stereoisomer over others. masterorganicchemistry.comyoutube.comyoutube.com If the stereochemistry of the product is determined by the stereochemistry of the reactant, the reaction is termed stereospecific. masterorganicchemistry.comyoutube.comyoutube.comkhanacademy.org

In the context of this compound, if it were to react with a chiral nucleophile or in the presence of a chiral catalyst, the formation of diastereomers would be possible. The two carbonyl groups of the glyoxal moiety are prochiral centers. Nucleophilic attack on either of these carbons can create a new stereocenter.

If the attacking nucleophile is itself chiral, the transition states leading to the different diastereomeric products will have different energies. pharmacy180.com This difference in activation energy will result in the unequal formation of the diastereomers, leading to a diastereomeric excess (de%). The diastereoselectivity of a reaction is often expressed as the percentage of the major diastereomer minus the percentage of the minor diastereomer. pharmacy180.com

For example, the addition of a chiral Grignard reagent to one of the carbonyl groups of this compound would generate a new stereocenter. The resulting product would consist of a mixture of diastereomers. The ratio of these diastereomers would depend on the facial selectivity of the nucleophilic attack, which is influenced by steric and electronic interactions in the transition state.

Applications of 4 Nitrophenylglyoxal in Chemical Synthesis

Role in the Synthesis of Biologically Active Molecules

4-Nitrophenylglyoxal serves as a critical precursor and reagent in the synthesis of various classes of organic compounds, many of which exhibit significant biological activity. Its reactivity, stemming from the presence of the aldehyde and ketone functionalities within the glyoxal (B1671930) unit, coupled with the electron-withdrawing nitro group on the phenyl ring, facilitates its participation in a range of cyclization and condensation reactions.

A prominent application of NPG lies in the synthesis of imidazole (B134444) derivatives. Research has demonstrated that this compound can react with various substituted aryl aldehydes and ammonium (B1175870) acetate (B1210297) (or similar nitrogen sources) to yield 1,2,4-trisubstituted-1H-imidazoles researchgate.netijrpr.com. This synthetic route, often a variation of the Debus-Radziszewski imidazole synthesis, is highly effective for generating diverse imidazole scaffolds.

Table 1: Synthesis of Imidazole Derivatives from this compound

| Reaction Partner (Aryl Aldehyde) | Resulting Heterocycle Class | Reported Biological Activity of Derivatives |

| Various Substituted Aryl Aldehydes | 1,2,4-Trisubstituted-1H-imidazoles | Anti-inflammatory, Antibacterial |

| Phenyl Aldehyde | 1,2,4-Triphenyl-1H-imidazoles | Potential Anti-inflammatory, Antibacterial |

| 4-Methoxyphenyl Aldehyde | 2-(4-Nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Potential Anti-inflammatory, Antibacterial |

The imidazole derivatives synthesized using NPG have shown promising biological activities, including anti-inflammatory and antibacterial properties researchgate.netijrpr.com. These findings underscore NPG's utility in creating molecular frameworks that are foundational to the development of new therapeutic agents. Beyond imidazoles, NPG's electrophilic nature allows it to react with nucleophiles, such as amines and alcohols, leading to the formation of various glyoxal derivatives that can serve as intermediates for other biologically relevant molecules smolecule.comcymitquimica.com.

Potential for Medicinal and Agrochemical Applications

The synthetic pathways enabled by this compound contribute significantly to its potential in both medicinal chemistry and agrochemical development.

Medicinal Applications: The imidazole derivatives synthesized from NPG have demonstrated potential therapeutic benefits, particularly as anti-inflammatory and antibacterial agents researchgate.netijrpr.com. The ability to systematically modify the aryl aldehyde component allows for the fine-tuning of the biological activity and pharmacokinetic properties of the resulting imidazole compounds. This modular approach is highly valuable in drug discovery, where libraries of structurally related compounds are screened for optimal efficacy and safety profiles. Furthermore, NPG itself is recognized as an intermediate in the synthesis of pharmaceuticals, suggesting its broader role in the creation of active pharmaceutical ingredients (APIs) lookchem.com. Its reactivity with amino groups in proteins also makes it a tool in biochemical research for studying enzyme mechanisms and protein interactions, which can indirectly inform drug design smolecule.comontosight.ai.

Agrochemical Applications: Heterocyclic compounds form the backbone of many modern agrochemicals, including insecticides, fungicides, and herbicides, due to their ability to target specific biological pathways in pests and weeds numberanalytics.comijsrtjournal.comajrconline.orgthalesnano.com. As this compound is a key precursor for synthesizing various heterocyclic systems, such as imidazoles, it indirectly plays a role in the agrochemical industry. NPG is explicitly identified as an intermediate in the synthesis of agrochemicals lookchem.comguidechem.com. The development of novel agrochemicals often relies on creating diverse molecular structures, and NPG provides a versatile entry point for synthesizing such compounds. Its derivatives can be explored for their potential to act as crop protection agents, contributing to enhanced agricultural productivity and sustainability.

Computational Chemistry and Theoretical Studies of 4 Nitrophenylglyoxal

Quantum Chemical Computations

Quantum chemical computations are vital for understanding the electronic structure, bonding, and energetic properties of molecules like 4-Nitrophenylglyoxal. These methods, often based on Density Functional Theory (DFT) or higher-level ab initio calculations, provide detailed molecular information that is often inaccessible through experimental means alone.

Non-hydrated, Hydrate (B1144303), and Dihydrate Forms

Research has indicated that this compound can exist in different hydration states, a phenomenon influenced by its chemical structure. Quantum chemical computations have been employed to investigate these forms. Specifically, studies have revealed that this compound can form a dihydrate, existing in equilibrium with a monohydrate in the presence of water. This hydration behavior is distinct from related compounds like phenylglyoxal (B86788), suggesting that the nitro group on the phenyl ring plays a crucial role in facilitating hydration. Computations using methods such as B3LYP and MP2 levels of theory have been instrumental in characterizing these hydrated forms and understanding the electronic effects that promote hydration in 4-NPG researchgate.net. These calculations help elucidate the stability and structural characteristics of the non-hydrated, monohydrated, and dihydrated species.

Comparison with Related Glyoxal (B1671930) Compounds

Comparative quantum chemical studies are essential for understanding the specific contributions of functional groups, such as the nitro group in this compound, to molecular properties. By computationally analyzing 4-NPG alongside related compounds like phenylglyoxal, researchers can identify how structural modifications influence hydration propensities and electronic characteristics researchgate.net. These comparisons highlight that the nitro substituent is key to the observed hydration behavior of 4-NPG, a phenomenon not seen in the unsubstituted phenylglyoxal. Such analyses contribute to a broader understanding of structure-property relationships within the glyoxal family.

Molecular Modeling Techniques in Drug Discovery Contexts

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules, particularly in the context of drug discovery and development. These methods aid in understanding molecular interactions, optimizing lead compounds, and predicting biological activity.

Application in Understanding Biological Systems

Molecular modeling techniques, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies, are extensively applied to understand how molecules interact with biological systems ub.eduscifiniti.comnih.govresearchgate.net. For compounds like this compound, these approaches can shed light on potential interactions with biomolecules, such as enzymes or receptors. While specific drug discovery applications for 4-NPG are not detailed in the provided search results, the general utility of these methods in understanding biological systems is well-established. For instance, molecular dynamics simulations can explore the stability of drug-protein complexes and analyze binding free energies, while docking studies predict ligand-receptor binding orientations and affinities ub.eduscifiniti.comresearchgate.net. Furthermore, computational studies, including DFT, are used to assess electronic properties and predict biological activities of various chemical entities, contributing to the rational design of new therapeutic agents nsps.org.ngnih.govnih.gov. The conjugation of this compound derivatives with proteins has also been studied to understand their impact on biological binding affinities, providing insights into their behavior within biological contexts acs.org.

Theoretical Studies on Reaction Mechanisms and Transition States

Understanding the mechanisms by which chemical reactions occur, including the identification of transition states, is crucial for predicting reactivity and designing synthetic pathways. Theoretical studies, often employing quantum chemical calculations, are instrumental in this area.

Theoretical investigations into the reaction mechanisms of this compound are less explicitly detailed in the provided search results compared to its structural and hydration properties. However, general principles of reaction mechanism studies using computational methods are well-documented. These studies typically involve calculating potential energy surfaces, identifying reaction intermediates, and determining the activation energies and structures of transition states rsc.orgresearchgate.netnih.govarxiv.orgmit.edu. For organic molecules like glyoxals, reaction mechanisms can involve nucleophilic additions, condensation reactions, and redox processes. The presence of the nitro group and the dicarbonyl system in 4-NPG suggests potential reactivity pathways that could be elucidated through theoretical studies of its reaction mechanisms and transition states. For example, studies on related arylglyoxals have explored domino reactions involving pyrazol-5-amines, detailing reaction pathways, intermediates, and product formation, which inherently involves understanding reaction mechanisms acs.org. The equilibrium between glyoxal and its hydrate forms, as well as the role of labile hydroxyl protons in inhibiting reactivity through hydrogen bonding, also points to the importance of considering reaction mechanisms in aqueous environments acs.org.

Table 1: Computed Properties of this compound

| Property Name | Property Value | Reference Method/Source |

| Molecular Weight | 179.13 g/mol | PubChem 2.2 nih.gov |

| XLogP3 | 1.7 | XLogP3 3.0 nih.gov |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 nih.gov |

| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 nih.gov |

| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 nih.gov |

| Exact Mass | 179.02185764 Da | PubChem 2.2 nih.gov |

| Monoisotopic Mass | 179.02185764 Da | PubChem 2.2 nih.gov |

| Surface Area | 80 Ų | Cactvs 3.4.8.18 nih.gov |

| IUPAC Name | 2-(4-nitrophenyl)-2-oxoacetaldehyde | Lexichem TK 2.7.0 nih.gov |

| CAS Number | 4974-57-6 | ChemIDplus; EPA DSSTox nih.gov |

| Melting Point | 96°C to 98°C | Thermo Scientific fishersci.be |

Table 2: Related Glyoxal Compounds Mentioned

| Compound Name | CAS Number |

| Phenylglyoxal | N/A |

| 4-Chlorophenylglyoxal | N/A |

| 4-Biphenylglyoxal | 4974-58-7 |

| Glyoxal | 107-22-2 |

Table 3: Computational Methods Mentioned

| Method Name | Description | Reference Context |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate electronic structure. | Hydration states, electronic properties, reaction mechanisms, biological activity assessment, thermodynamic parameters researchgate.netnsps.org.ngnih.govnih.govmit.edudost.gov.phmdpi.com |

| MP2 | Møller–Plesset perturbation theory of the second order. | Hydration states researchgate.net |

| B3LYP | A hybrid functional commonly used in DFT. | Hydration states researchgate.net |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Understanding biological systems, drug-protein complexes, stability, binding free energy ub.eduscifiniti.comresearchgate.netiit.it |

| Molecular Docking | Predicts the preferred orientation of a ligand to a protein binding site. | Drug discovery, understanding biological systems, ligand-target interactions ub.eduscifiniti.comnih.govresearchgate.netdost.gov.phiit.it |

| QSAR | Quantitative Structure-Activity Relationship. | Relating molecular structure to biological activity researchgate.netdost.gov.ph |

| ab initio calculations | Calculations based on fundamental quantum mechanics principles. | Hydration studies, electronic states researchgate.netunige.ch |

| Quantum Monte Carlo (QMC) | A class of computational methods that use random sampling to solve quantum mechanical problems. | High-accuracy quantum chemistry calculations mcgc.com |

| Hybrid Tensor Network (HTN) | A partitioning method combined with QMC for large chemical systems. | High-accuracy quantum chemistry calculations mcgc.com |

Biochemical Interactions and Biological Research Applications of 4 Nitrophenylglyoxal Derivatives

Modification of Arginyl Residues in Proteins

4-Nitrophenylglyoxal and its derivatives, such as 4-hydroxy-3-nitrophenylglyoxal (B1199011), are recognized as highly selective reagents for the chemical modification of arginyl residues within proteins. tandfonline.comscite.ai This specificity is particularly pronounced in aqueous solutions at a pH range of 7 to 9. nih.gov The reaction involves the α-dicarbonyl group of the glyoxal (B1671930) derivative targeting the guanidinium (B1211019) group of arginine. This modification has proven to be a valuable tool in protein chemistry, enabling researchers to identify and study the functional significance of specific arginine residues in various proteins. tandfonline.comscite.ai The stability of the resulting adduct can be influenced by experimental conditions, such as the pH and the composition of the buffer. tandfonline.com This selective modification is a cornerstone of studies aimed at elucidating structure-function relationships in proteins, serving as a complementary approach to methods like site-directed mutagenesis. tandfonline.com

A significant advantage of using this compound derivatives is their chromophoric nature, which facilitates the detection and quantification of arginine modification. nih.govutexas.edu For instance, 4-hydroxy-3-nitrophenylglyoxal serves as a chromophoric reagent, allowing for the colorimetric determination of arginyl residues in proteins. nih.govutexas.edu This property is also exploited in assays for enzyme activity. A colorimetric method for determining creatine (B1669601) phosphokinase (CPK) activity is based on the reaction of creatine with p-nitrophenylglyoxal (PNPG) under alkaline conditions. nih.govnih.gov This reaction produces a colored product with maximum absorbance at 480 nm, and its stability allows for reliable measurement. nih.gov The intensity of the color is proportional to the amount of creatine, which is enzymatically produced, thus providing a measure of the enzyme's activity. nih.govnih.gov This method is noted for its rapidity and sensitivity compared to other colorimetric techniques. nih.gov

The modification of essential arginyl residues by this compound derivatives can profoundly impact enzyme function, often leading to inactivation. tandfonline.comnih.gov

Creatine Kinase: The reagent 4-hydroxy-3-nitrophenylglyoxal has been shown to inactivate creatine kinase (ATP:creatine N-phosphotransferase, EC 2.7.3.2). nih.gov This inactivation is analogous to the effect observed with phenylglyoxal (B86788), suggesting that an arginine residue is crucial for the enzyme's catalytic activity. nih.gov The modification of this critical residue disrupts the enzyme's ability to perform its function in energy metabolism. mdpi.com

Aldolase (B8822740): The catalytic activity of rabbit muscle aldolase is also affected by arginine-specific reagents like 4-hydroxy-3-nitrophenylglyoxal. tandfonline.com While some research points to the modification of arginine-55, this residue is considered too distant from the active site to directly interact with the substrate. tandfonline.com Nonetheless, the modification of arginyl residues by such reagents leads to a time-dependent and irreversible inhibition of the enzyme. tandfonline.com Aldolases are key enzymes in glycolysis and gluconeogenesis, and their inhibition has significant metabolic consequences. bu.edu

The impact of arginine modification on the biological activity of lectins appears to vary depending on the specific lectin. Lectins are carbohydrate-binding proteins that can agglutinate cells, a property known as hemagglutinating activity.

Research on mulberry seed lectins (MSL-1 and MSL-2) indicated that treatment with p-nitrophenyl glyoxal did not produce any noticeable effects on their biological activities. scialert.net Similarly, modification of arginine residues in the galactose-binding lectin Abrus agglutinin did not affect its carbohydrate-binding activity. nih.gov

Table 1: Effect of Arginine Modification by this compound Derivatives on Protein Activity

| Protein | Reagent Used | Effect on Activity | Reference |

|---|---|---|---|

| Creatine Kinase | 4-hydroxy-3-nitrophenylglyoxal | Inactivation | nih.gov |

| Aldolase | 4-hydroxy-3-nitrophenylglyoxal | Irreversible Inhibition | tandfonline.com |

| Mulberry Seed Lectins (MSL-1, MSL-2) | p-nitrophenyl glyoxal | No noticeable effect | scialert.net |

| Abrus agglutinin | Not specified | No effect on carbohydrate-binding | nih.gov |

| Aspidistra elatior Blume Lectin (AEL) | Not specified | Essential for hemagglutinating activity | researchgate.net |

Irreversible Enzyme Inhibition Studies

Irreversible inhibition occurs when an inhibitor binds to an enzyme in a way that permanently inactivates it, often through the formation of a stable, covalent bond. microbenotes.comnumberanalytics.comwikipedia.org The inhibitor binds so tightly that its dissociation from the enzyme is negligible. microbenotes.com This type of inhibition cannot be reversed by simple dilution or dialysis. wikipedia.org Irreversible inhibitors often form a non-covalent complex with the enzyme first, followed by a chemical reaction that creates the covalently modified, inactive enzyme. wikipedia.org this compound and its analogs act as irreversible inhibitors for certain enzymes by covalently modifying essential arginyl residues. tandfonline.com

The study of inactivation kinetics provides insight into the mechanism of irreversible inhibition. The process is often time-dependent, with the rate of inactivation depending on the inhibitor concentration. tandfonline.com For example, the inactivation of penicillin G acylase by phenylglyoxal follows a biphasic pattern, with an initial rapid phase followed by a slower one. researchgate.net The rate at which the irreversible complex is formed is known as the inactivation rate (k_inact). wikipedia.org

Studies on rabbit muscle aldolase show a time-dependent, irreversible inhibition by phosphorylated α-dicarbonyl compounds, which are analogs of this compound. tandfonline.com The kinetics of such reactions can be complex, but they provide crucial information about the presence of essential residues in the enzyme's active site.

Table 2: Kinetic Data for Enzyme Inactivation

| Enzyme | Inhibitor/Modifier | Kinetic Observation | Reference |

|---|---|---|---|

| Penicillin G Acylase | Phenylglyoxal | Biphasic inactivation pattern | researchgate.net |

| Rabbit Muscle Aldolase | Phosphorylated α-dicarbonyl | Time-dependent, irreversible inhibition | tandfonline.com |

| CuZn-Superoxide Dismutase (E. coli) | Not specified | Vmax: 38.73 mmol/min, Km: 0.07 mmol/L | frontiersin.org |

| CuZn-Superoxide Dismutase (P. pastoris) | Not specified | Vmax: 31.11 mmol/min, Km: 0.07 mmol/L | frontiersin.org |

In contrast, other studies have identified an essential arginyl residue (Arg-143) in yeast Cu,Zn superoxide (B77818) dismutase using a chromophoric arginine reagent, implying its susceptibility to such modification. semanticscholar.org Furthermore, nitric oxide has been shown to inactivate superoxide dismutase (SOD) activity in macrophages, indicating that the enzyme's function is sensitive to modification, although not by this compound in all cases. nih.gov This selectivity makes these reagents valuable for probing the specific roles of arginine residues in different enzyme systems.

Development of Assays and Probes in Biochemical Research

The unique reactivity of this compound with specific amino acid residues has led to its valuable application in the development of specialized assays and probes for biochemical research. Its ability to form chromophoric adducts upon reaction with certain molecules allows for the quantitative determination of enzyme activity and the presence of specific substrates.

Application in Arginase Assays

A significant application of this compound, often referred to as p-nitrophenylglyoxal (PNPG) in this context, is in the colorimetric assay of arginase activity. biotechnology.kiev.uanih.gov Arginase is a crucial enzyme in the urea (B33335) cycle, catalyzing the hydrolysis of L-arginine to L-ornithine and urea. biotechnology.kiev.uasigmaaldrich.com Elevated levels of arginase can be indicative of certain pathological conditions, such as liver damage. biotechnology.kiev.uanih.gov

The assay principle is based on the quantification of unreacted arginine remaining after the enzymatic reaction. biotechnology.kiev.ua In this method, a sample containing arginase is incubated with its substrate, arginine. The enzymatic reaction is then stopped, and this compound is added. biotechnology.kiev.ua This compound specifically reacts with the guanidino group of the remaining arginine under alkaline conditions (pH 9.0) in the presence of a reducing agent like sodium ascorbate (B8700270) to produce a colored product. biotechnology.kiev.uacamelsandcamelids.com The intensity of the color, which is measured spectrophotometrically, is inversely proportional to the arginase activity in the sample. biotechnology.kiev.ua A lower absorbance indicates a higher level of arginase activity, as more arginine has been consumed by the enzyme, leaving less to react with the this compound. biotechnology.kiev.ua

This method offers a convenient and sensitive alternative to other arginase assays, with the key advantage of using a single reagent for both color development and termination of the enzyme activity. biotechnology.kiev.ua The reaction product follows Beer's law within a specific concentration range, allowing for accurate quantification. biotechnology.kiev.ua This PNPG-based method has been successfully used to determine arginase activity in various biological samples, including serum and tissue extracts from different animal species. camelsandcamelids.comnih.gov

Table 1: Parameters for Arginase Assay using this compound

| Parameter | Value | Source |

|---|---|---|

| Principle | Colorimetric determination of residual arginine | biotechnology.kiev.ua |

| Reagent | p-Nitrophenylglyoxal (PNPG) | biotechnology.kiev.ua |

| Reaction pH | 9.0 | biotechnology.kiev.uacamelsandcamelids.com |

| Reducing Agent | Sodium Ascorbate | biotechnology.kiev.uacamelsandcamelids.com |

| Wavelength of Max. Absorbance | 480 nm | camelsandcamelids.com |

| Linear Range (Arginine) | 0.01-0.20 mmol/L | biotechnology.kiev.ua |

| Molar Extinction Coefficient | 0.65 x 10⁴ M⁻¹ cm⁻¹ | biotechnology.kiev.ua |

| Modified Method Molar Extinction Coefficient | 2.6 x 10³ M⁻¹ cm⁻¹ | camelsandcamelids.com |

| Incubation Temperature | 37°C | camelsandcamelids.com |

| Incubation Time (Color Development) | 30 minutes | camelsandcamelids.com |

Future Directions and Emerging Research Avenues for 4 Nitrophenylglyoxal

Exploration of Novel Reactivity Patterns

The unique electronic properties of 4-Nitrophenylglyoxal, stemming from the electron-withdrawing nitro group and the reactive dicarbonyl moiety, make it a prime candidate for the exploration of novel chemical transformations. Current research is moving beyond its established use in heterocycle synthesis to investigate its potential in asymmetric catalysis, photoredox catalysis, and C-H activation reactions.

Asymmetric Catalysis: The development of stereoselective reactions involving this compound is a significant area of interest. The use of chiral catalysts could enable the synthesis of enantiomerically pure compounds, which are crucial for the pharmaceutical industry. Recent advances in asymmetric organocatalysis, particularly in conjugate additions to nitroalkenes, provide a foundation for exploring similar transformations with this compound. mdpi.comresearchgate.netnih.govrsc.orgchiralpedia.com The goal is to develop methodologies that allow for the precise control of stereochemistry in reactions involving the glyoxal (B1671930) functionality.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling mild and selective transformations. unimi.it The nitroaromatic core of this compound suggests its potential as a substrate in photocatalytic reactions. researchgate.net Future research will likely focus on leveraging photoredox catalysis to initiate novel bond formations and functionalizations of the this compound scaffold, potentially leading to new synthetic pathways that are not accessible through traditional thermal methods. mdpi.com

C-H Activation: Direct C-H functionalization is a highly sought-after strategy in organic synthesis for its atom and step economy. mdpi.comrsc.org The aromatic ring of this compound presents multiple C-H bonds that could be selectively functionalized. Research in this area will likely explore the use of transition-metal catalysts to direct the activation of specific C-H bonds, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. nih.govnih.govresearchgate.net

Table 1: Emerging Reactivity Patterns of this compound

| Reactivity Pattern | Research Focus | Potential Applications |

| Asymmetric Catalysis | Enantioselective transformations of the dicarbonyl group. | Synthesis of chiral building blocks for pharmaceuticals. |

| Photoredox Catalysis | Visible-light mediated functionalization and bond formation. | Development of novel and sustainable synthetic methods. |

| C-H Activation | Regioselective functionalization of the aromatic ring. | Efficient synthesis of complex substituted aromatic compounds. |

Integration with Flow Chemistry and Microreactor Technologies

The adoption of continuous flow chemistry and microreactor technologies offers significant advantages in terms of safety, efficiency, and scalability for chemical processes. unimi.itresearchgate.netnih.goveuropa.eu The integration of this compound synthesis and its subsequent transformations into these systems is a promising area for future development.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. mit.edu For reactions involving potentially hazardous reagents or intermediates, the small reaction volumes inherent to microreactors significantly enhance safety. anton-paar.comkrishisanskriti.orgrsc.orgkth.senih.gov Researchers are expected to develop continuous flow processes for the nitration of phenylglyoxal (B86788) to produce this compound and for its use in multicomponent reactions to generate diverse chemical libraries. This approach not only streamlines the synthesis but also facilitates rapid optimization and scale-up.

Advanced Materials Science Applications

While the application of this compound in materials science is still in its nascent stages, its structural features suggest significant potential for the development of advanced functional materials.

Polymer Chemistry: The dicarbonyl and nitro functionalities of this compound make it a versatile monomer or cross-linking agent in polymer synthesis. nih.gov Future research could explore its incorporation into novel polymers with tailored properties, such as thermal stability, conductivity, or biodegradability. researchgate.net For instance, polymers containing the 4-nitrophenyl moiety may exhibit interesting optical or electronic properties.

Conductive Polymers: The synthesis of conductive polymers is a rapidly growing field with applications in electronics and sensors. While not directly reported, the aromatic and nitro-functionalized structure of this compound could be a precursor to monomers for conductive polymers. Research could focus on synthesizing and characterizing polymers derived from this compound to evaluate their conductivity and potential use in electronic devices.

Functional Materials and Sensors: The reactivity of the glyoxal group can be exploited for the immobilization of this compound onto surfaces or into porous materials to create functional materials. researchgate.netox.ac.uk For example, materials functionalized with this compound could be investigated as chemical sensors, where the interaction of the glyoxal or nitro group with an analyte leads to a detectable signal. researchgate.net There is potential for developing sensors for various analytes based on the electrochemical or optical changes upon binding.

Drug Design and Development Utilizing this compound Scaffolds

The this compound scaffold serves as a valuable building block in medicinal chemistry, particularly for the synthesis of quinoxaline (B1680401) derivatives, which are known to possess a wide range of biological activities. nih.govresearchgate.netpharmaceuticaljournal.netipp.ptmdpi.com

Future drug design and development efforts will likely focus on:

Synthesis of Novel Quinoxaline Derivatives: this compound is a key precursor for the synthesis of quinoxalines through condensation with o-phenylenediamines. Researchers will continue to explore this reaction to generate diverse libraries of quinoxaline derivatives with varied substitution patterns. pharmaceuticaljournal.net

Pharmacological Evaluation: These newly synthesized compounds will be screened for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.netipp.pt The nitro group on the phenyl ring can also be a site for further chemical modification to modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Table 2: Potential Therapeutic Applications of this compound Derivatives

| Compound Class | Therapeutic Target | Potential Application |

| Quinoxalines | Various enzymes and receptors | Anticancer, antimicrobial, antiviral agents |

| Other Heterocycles | Kinases, proteases | Enzyme inhibitors for various diseases |

Environmental and Sustainable Chemistry Initiatives

In line with the growing emphasis on green chemistry, future research on this compound will also focus on developing more environmentally friendly and sustainable synthetic methods.

Biocatalysis: The use of enzymes for chemical transformations offers a green alternative to traditional chemical methods. researchgate.net Biocatalytic reduction of the nitro group in this compound to an amino group is a potential area of exploration. researchgate.net This would provide a milder and more selective route to valuable amino-substituted building blocks.

Sustainable Synthesis: Efforts will be directed towards developing synthetic routes that utilize renewable starting materials, employ greener solvents, and minimize waste generation. nih.govmdpi.com This includes optimizing reaction conditions to improve atom economy and reduce the environmental impact of the synthesis of this compound and its derivatives. The photocatalytic reduction of nitrophenols is another area of active research with potential applications for related compounds. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing hydantoins from 4-Nitrophenylglyoxal?

- Methodology : this compound reacts with urea derivatives (e.g., 1,3-dibenzylurea) under chiral acid catalysis (e.g., phosphoric acid catalysts) at 60°C in acetonitrile. The reaction proceeds via a condensation mechanism, yielding hydantoins with high enantiomeric ratios (e.g., 85:15 e.r.). Flash chromatography (90:10 petrol–EtOAc) is used for purification .

- Key Parameters : Temperature control (60°C), solvent choice (CD₃CN for NMR monitoring), and stoichiometric equivalence of reactants ensure optimal yields (up to 95%) .

Q. How should this compound hydrate be stored to maintain stability?

- Storage Guidelines : Store at 2–8°C in amber glass bottles to prevent photodegradation. The hydrate form is hygroscopic; desiccate under vacuum or nitrogen to avoid hydrolysis. Purity (≥95%) should be verified via HPLC before use .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

- Techniques :

- 1H NMR (in CD₃CN): Peaks at δ 8.3–8.5 ppm confirm the aromatic nitro group.

- HPLC-MS : Quantifies diastereomeric ratios (e.g., 3:1 for cis/trans products).

- X-ray crystallography : Resolves stereochemistry in imidazolidin-2-one derivatives .

Advanced Research Questions

Q. How does the 4-nitrophenyl group influence diastereoselectivity in reactions with N-alkoxyureas?

- Mechanistic Insight : The electron-withdrawing nitro group enhances electrophilicity at the glyoxal carbonyl, favoring nucleophilic attack by ureas. In acetic acid at 17–20°C, this results in >95% cis-4,5-dihydroxyimidazolidin-2-ones due to steric hindrance between the nitro group and alkoxy substituents .

- Experimental Validation : Vary alkoxy chain length (e.g., Me, Et, Bn) to assess steric effects. Use NOESY NMR to confirm cis/trans configurations .

Q. How can enantioselective synthesis of hydantoins be optimized using this compound?

- Catalytic Systems : Employ chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) to induce asymmetry during the condensation with ureas.

- Optimization Steps :

- Screen solvents (toluene vs. acetonitrile) for enantiomeric excess (e.e.).

- Adjust reaction time (4–24 h) and temperature (40–80°C) to balance yield and selectivity .

- Validation : Circular dichroism (CD) or chiral HPLC determines e.e. (>90% achievable) .

Q. How to resolve contradictions in product distributions when varying N-hydroxyurea substituents?

- Case Study : this compound reacts with N-hydroxyurea to yield 5-aryl-3,4,5-trihydroxyimidazolidin-2-ones (3:1 cis/trans ratio). In contrast, N-alkoxy-N’-arylureas produce >95% cis-3-alkoxy-4,5-dihydroxy products. This discrepancy arises from steric and electronic modulation by alkoxy groups .

- Mitigation Strategy : Use computational modeling (DFT) to predict transition states and optimize substituent selection .

Q. What strategies mitigate challenges in isolating diastereomers from this compound reactions?

- Chromatography : Use silica gel columns with gradient elution (e.g., 70:30 to 90:10 hexane/EtOAc) to separate cis/trans diastereomers.

- Crystallization : Leverage solubility differences in ethanol/water mixtures for high-purity recovery (>98%) .

Data Contradiction Analysis

Q. Why do some studies report exclusive cis-dihydroxy products while others observe trans isomers?

- Root Cause : Reaction conditions (e.g., acetic acid vs. chiral solvents) and substituent bulkiness (e.g., benzyl vs. methyl groups) alter steric control. For example, N-benzyloxyureas in acetic acid yield >95% cis products, whereas less bulky substituents permit trans isomer formation .

- Resolution : Standardize solvent systems and substituent classes across studies. Report detailed reaction conditions (e.g., temperature, catalyst loading) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.